molecular formula C13H14F2O B7844508 2,5-Difluorophenyl cyclohexyl ketone

2,5-Difluorophenyl cyclohexyl ketone

Cat. No.: B7844508
M. Wt: 224.25 g/mol
InChI Key: FLOWPLRXAHNASK-UHFFFAOYSA-N
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Description

2,5-Difluorophenyl cyclohexyl ketone is an organic compound characterized by the presence of a cyclohexyl ketone group attached to a difluorophenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluorophenyl cyclohexyl ketone typically involves the Friedel-Crafts acylation reaction. In this process, cyclohexanone is reacted with 2,5-difluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluorophenyl cyclohexyl ketone can undergo various chemical reactions, including:

  • Oxidation: The ketone group can be further oxidized to form carboxylic acids.

  • Reduction: The ketone group can be reduced to form secondary alcohols.

  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used as oxidizing agents.

  • Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used as reducing agents.

  • Substitution: Concentrated nitric acid (HNO₃) or bromine (Br₂) can be used for nitration and halogenation, respectively.

Major Products Formed:

  • Oxidation: 2,5-Difluorophenyl cyclohexanecarboxylic acid

  • Reduction: 2,5-Difluorophenyl cyclohexanol

  • Substitution: 2,5-Difluorophenyl cyclohexyl nitrate or 2,5-Difluorophenyl cyclohexyl bromide

Scientific Research Applications

2,5-Difluorophenyl cyclohexyl ketone has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand the effects of fluorination on biological systems.

  • Industry: It is used in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,5-Difluorophenyl cyclohexyl ketone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors. The fluorine atoms on the phenyl ring can enhance the compound's binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

2,5-Difluorophenyl cyclohexyl ketone is similar to other fluorinated aromatic ketones, such as 2,5-difluorophenyl acetone and 2,5-difluorophenyl benzyl ketone. its unique cyclohexyl group provides distinct chemical properties and reactivity compared to these compounds. The presence of the cyclohexyl ring can influence the compound's stability, solubility, and biological activity.

Properties

IUPAC Name

cyclohexyl-(2,5-difluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2O/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOWPLRXAHNASK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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